(2-(4-Chlorophenyl)thiazol-4-yl)methanol
Description
(2-(4-Chlorophenyl)thiazol-4-yl)methanol is a heterocyclic compound featuring a thiazole ring substituted at position 2 with a 4-chlorophenyl group and at position 4 with a hydroxymethyl (-CH₂OH) moiety. This compound is structurally versatile, serving as a precursor or intermediate in medicinal chemistry for synthesizing antitumor, antimicrobial, or anti-inflammatory agents .
Properties
IUPAC Name |
[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNOS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAMZEDLVRNGBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346739 | |
| Record name | (2-(4-Chlorophenyl)thiazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36093-99-9 | |
| Record name | (2-(4-Chlorophenyl)thiazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Mode of Action
Thiazole derivatives, in general, are known to interact with various biological targets, leading to changes in cellular processes. For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death.
Biochemical Pathways
Thiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities.
Pharmacokinetics
The compound’s molecular weight is 22569, which is within the optimal range for drug-like properties, suggesting potential for good bioavailability.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities
Biological Activity
(2-(4-Chlorophenyl)thiazol-4-yl)methanol is a thiazole derivative known for its diverse biological activities, particularly in medicinal chemistry. Thiazole compounds have been extensively studied due to their potential therapeutic applications, including anticancer, anticonvulsant, and antimicrobial properties. This article reviews the biological activity of (2-(4-Chlorophenyl)thiazol-4-yl)methanol, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiazole ring substituted with a 4-chlorophenyl group and a hydroxymethyl group. Its chemical structure can be represented as follows:
Synthesis methods for thiazole derivatives typically involve multi-step organic reactions, including the Knoevenagel reaction and alkylation processes. Research indicates that variations in substituents can significantly influence the biological activity of these compounds .
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of thiazole derivatives. For instance, (2-(4-Chlorophenyl)thiazol-4-yl)methanol has shown significant cytotoxicity against various cancer cell lines. In vitro assays have indicated that this compound exhibits an IC50 value lower than that of standard chemotherapeutics like doxorubicin, suggesting its effectiveness as an antitumor agent .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| (2-(4-Chlorophenyl)thiazol-4-yl)methanol | HepG2 | <10 | |
| Compound X | HCT116 | 2.54 | |
| Compound Y | A431 | 1.98 |
Anticonvulsant Properties
Thiazole derivatives have also been explored for their anticonvulsant properties. In animal models, (2-(4-Chlorophenyl)thiazol-4-yl)methanol displayed significant protective effects against seizures induced by electrical stimulation. The structure-activity relationship (SAR) analysis highlighted that para-substituted phenyl groups enhance anticonvulsant efficacy .
Table 2: Anticonvulsant Activity of Thiazole Derivatives
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have been documented in various studies. (2-(4-Chlorophenyl)thiazol-4-yl)methanol has demonstrated efficacy against several bacterial strains, indicating its potential as an antimicrobial agent .
Case Study 1: Anticancer Evaluation
A study conducted by Evren et al. synthesized novel thiazole derivatives and evaluated their anticancer activity against HepG2 cell lines using MTT assays. The results showed that certain derivatives exhibited IC50 values significantly lower than those of established drugs, suggesting a promising avenue for further research into thiazole-based anticancer therapies .
Case Study 2: Anticonvulsant Screening
In another investigation, researchers assessed the anticonvulsant activity of various thiazole compounds in MES and scPTZ models. The findings indicated that modifications to the phenyl ring could enhance anticonvulsant properties, with some compounds providing complete protection against seizures .
Scientific Research Applications
Anticancer Properties
Research has shown that thiazole derivatives possess anticancer activity by inhibiting key proteins involved in cancer progression. For instance, compounds similar to (2-(4-Chlorophenyl)thiazol-4-yl)methanol have been studied for their ability to inhibit matrix metalloproteinases and anti-apoptotic BCL2 family proteins, which are crucial in cancer cell survival and metastasis .
A study involving thiazole derivatives demonstrated that certain compounds exhibited selective cytotoxicity against various cancer cell lines, including human glioblastoma and melanoma cells . The structure-activity relationship (SAR) analysis indicated that modifications on the thiazole ring significantly influence biological activity.
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. The compound has been evaluated for its efficacy against several bacterial strains, showing promising results in inhibiting bacterial growth through enzyme inhibition mechanisms.
In particular, studies have indicated that compounds with halogenated phenyl groups exhibit enhanced antimicrobial activity due to their ability to interact with specific biological targets.
Anti-inflammatory Effects
There is emerging interest in the anti-inflammatory potential of (2-(4-Chlorophenyl)thiazol-4-yl)methanol. Thiazole derivatives have been explored for their ability to modulate inflammatory pathways, suggesting possible applications in treating inflammatory diseases.
Case Studies
Several studies have documented the applications of thiazole derivatives in medicinal chemistry:
- Anticancer Activity : A study demonstrated that a series of thiazoles showed significant cytotoxicity against human cancer cell lines, with some exhibiting IC50 values in the low micromolar range .
- Antimicrobial Efficacy : Another study highlighted the effectiveness of thiazole derivatives against pathogenic bacteria, emphasizing their potential as new antimicrobial agents.
- Anti-inflammatory Mechanisms : Research into thiazoles has revealed their ability to modulate inflammatory responses, suggesting applications in treating conditions like arthritis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares (2-(4-Chlorophenyl)thiazol-4-yl)methanol with analogs differing in substituents, heterocyclic cores, or functional groups. Key differences in physicochemical properties, synthesis routes, and biological relevance are highlighted.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
